N,N-diethyl-2-(4-nitrophenyl)acetamide

Catalog No.
S14685489
CAS No.
M.F
C12H16N2O3
M. Wt
236.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-diethyl-2-(4-nitrophenyl)acetamide

Product Name

N,N-diethyl-2-(4-nitrophenyl)acetamide

IUPAC Name

N,N-diethyl-2-(4-nitrophenyl)acetamide

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C12H16N2O3/c1-3-13(4-2)12(15)9-10-5-7-11(8-6-10)14(16)17/h5-8H,3-4,9H2,1-2H3

InChI Key

GDKVFFXDYCFHIA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

N,N-diethyl-2-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C12H16N2O3C_{12}H_{16}N_{2}O_{3} and a molecular weight of approximately 236.27 g/mol. This compound features a diethylamino group and a nitrophenyl moiety attached to an acetamide structure, making it a member of the acetamide class of compounds. It is typically encountered as a solid or semi-solid at room temperature and exhibits pale yellow to yellow coloration. The compound's melting point is reported to be around 109.5-110 °C, while its solubility is limited in common solvents such as chloroform and methanol .

Typical of amides and nitro compounds. Key reactions include:

  • Nucleophilic Substitution: The presence of the nitro group can enhance the electrophilicity of adjacent carbon centers, allowing for nucleophilic attack.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis, producing the corresponding carboxylic acid and amine.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as iron or zinc in acidic conditions.

These reactions are significant for synthetic applications and modifications of the compound.

  • Antimicrobial Activity: Similar compounds have shown potential against various bacterial strains.
  • Anticancer Properties: Some derivatives have been investigated for their roles in inhibiting cancer cell proliferation.

Further studies would be necessary to elucidate specific biological activities associated with N,N-diethyl-2-(4-nitrophenyl)acetamide.

Synthesis of N,N-diethyl-2-(4-nitrophenyl)acetamide can be achieved through several methods:

  • Acylation Reaction: The compound can be synthesized by reacting diethylamine with 4-nitrophenylacetyl chloride or a similar acylating agent.
    Diethylamine+4 Nitrophenylacetyl chlorideN N diethyl 2 4 nitrophenyl acetamide\text{Diethylamine}+\text{4 Nitrophenylacetyl chloride}\rightarrow \text{N N diethyl 2 4 nitrophenyl acetamide}
  • Reduction of Precursor Compounds: Starting from other nitro-containing acetamides, reduction processes can yield N,N-diethyl-2-(4-nitrophenyl)acetamide.
  • Direct Alkylation: Alkylation of 4-nitrophenylaniline with diethyl sulfate may also provide a pathway to synthesize this compound.

N,N-diethyl-2-(4-nitrophenyl)acetamide has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis, particularly in developing antimicrobial or anticancer agents.
  • Chemical Research: Utilized as a reagent in organic synthesis for creating more complex molecules.
  • Material Science: Investigated for its properties in polymer chemistry or as an additive.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with N,N-diethyl-2-(4-nitrophenyl)acetamide, which may highlight its uniqueness:

Compound NameMolecular FormulaKey Features
N,N-dimethyl-2-(4-nitrophenyl)acetamideC12H16N2O3C_{12}H_{16}N_{2}O_{3}Contains dimethyl instead of diethyl groups; similar biological activity potential
2-(diethylamino)-N-(4-nitrophenyl)acetamideC12H17N3O3C_{12}H_{17}N_{3}O_{3}Additional amino group; may exhibit different solubility and reactivity
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamideC14H20N4O3C_{14}H_{20}N_{4}O_{3}Incorporates a piperazine ring; alters pharmacological profile

These comparisons illustrate how variations in substituents can influence the chemical properties and potential applications of related compounds. N,N-diethyl-2-(4-nitrophenyl)acetamide stands out due to its specific combination of functional groups and structure.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

236.11609238 g/mol

Monoisotopic Mass

236.11609238 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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